6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione
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Overview
Description
6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione is a chemical compound with the molecular formula C22H44O3S. It is also known by other names such as δ-Hexadecanesultone and Hexadecyl 1,4-sultone . This compound is characterized by its unique structure, which includes a hexadecyl group attached to a 1,2-oxathiane ring with a 2,2-dione functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione typically involves the reaction of hexadecanol with sulfur trioxide to form hexadecyl sulfonic acid, which is then cyclized to form the oxathiane ring . The reaction conditions often require controlled temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the dione group to hydroxyl groups.
Substitution: The hexadecyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The reactions typically require specific solvents and temperature control to proceed efficiently .
Major Products Formed
The major products formed from these reactions include sulfonic acids, hydroxyl derivatives, and substituted oxathiane compounds. These products have diverse applications in different fields .
Scientific Research Applications
6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of surfactants and other specialty chemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.
Industry: It is used in the formulation of detergents, emulsifiers, and other industrial products.
Mechanism of Action
The mechanism of action of 6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione involves its interaction with biological membranes due to its amphiphilic nature. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in drug delivery systems to enhance the bioavailability of therapeutic agents .
Comparison with Similar Compounds
Similar Compounds
1,2-Oxathiane, 6-dodecyl-, 2,2-dioxide: Similar structure but with a shorter alkyl chain.
Hexadecyl 1,4-sultone: Another sultone with a different ring structure.
Hexadecane-1-sulfonic acid, 4-hydroxy-, delta-sultone: Similar sulfonic acid derivative.
Uniqueness
6-Hexadecyl-1,2lambda~6~-oxathiane-2,2-dione is unique due to its specific combination of a long hexadecyl chain and the oxathiane ring with a dione functional group. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in various fields .
Properties
CAS No. |
56808-23-2 |
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Molecular Formula |
C20H40O3S |
Molecular Weight |
360.6 g/mol |
IUPAC Name |
6-hexadecyloxathiane 2,2-dioxide |
InChI |
InChI=1S/C20H40O3S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-18-16-19-24(21,22)23-20/h20H,2-19H2,1H3 |
InChI Key |
WDGDMFZANFKBDK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC1CCCS(=O)(=O)O1 |
Origin of Product |
United States |
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